molecular formula C23H23N3O3 B10874223 N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-(2-methoxyphenoxy)acetamide

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B10874223
M. Wt: 389.4 g/mol
InChI Key: JWGHCIKLOLNSNL-UHFFFAOYSA-N
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Description

N~1~-(1-BENZYL-3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)-2-(2-METHOXYPHENOXY)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with benzyl, cyano, and dimethyl groups, and an acetamide moiety linked to a methoxyphenoxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-BENZYL-3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)-2-(2-METHOXYPHENOXY)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Substitution Reactions:

    Acetamide Formation: The acetamide moiety can be introduced by reacting the substituted pyrrole with acetic anhydride or acetyl chloride.

    Ether Formation: The final step involves the formation of the ether linkage between the acetamide and the methoxyphenoxy group, typically through a nucleophilic substitution reaction using a suitable base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-BENZYL-3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)-2-(2-METHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrrole ring or the methoxy group, potentially forming hydroxylated derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The benzyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Reagents such as sodium hydride for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction of the cyano group could produce primary amines.

Scientific Research Applications

N~1~-(1-BENZYL-3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)-2-(2-METHOXYPHENOXY)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly exhibiting anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Studies: The compound can be used to investigate biological pathways and molecular targets, helping to elucidate mechanisms of action for new drugs.

    Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and enzyme activities.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N1-(1-BENZYL-3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)-2-(2-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the acetamide moiety may play crucial roles in binding to these targets, influencing biological pathways. Detailed studies are required to fully understand these interactions and the resulting biological effects.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(1-Benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N~1~-(1-Benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-(2-chlorophenoxy)acetamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in N1-(1-BENZYL-3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)-2-(2-METHOXYPHENOXY)ACETAMIDE may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, distinguishing it from its analogs.

This detailed overview provides a comprehensive understanding of N1-(1-BENZYL-3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL)-2-(2-METHOXYPHENOXY)ACETAMIDE, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C23H23N3O3/c1-16-17(2)26(14-18-9-5-4-6-10-18)23(19(16)13-24)25-22(27)15-29-21-12-8-7-11-20(21)28-3/h4-12H,14-15H2,1-3H3,(H,25,27)

InChI Key

JWGHCIKLOLNSNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)COC2=CC=CC=C2OC)CC3=CC=CC=C3)C

Origin of Product

United States

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